molecular formula C26H21ClN2O4 B2553264 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 895654-00-9

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2553264
CAS RN: 895654-00-9
M. Wt: 460.91
InChI Key: GWCKGWFKNMUFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21ClN2O4 and its molecular weight is 460.91. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) in human and rat liver microsomes. It highlights the complex metabolic pathways involved in the activation of these compounds, which are considered carcinogenic in certain conditions. The research might provide a basis for understanding how similar compounds, including quinazolinones, are metabolized in biological systems, and their potential impact on health (Coleman et al., 2000).

In Vitro Metabolism of Alachlor

This study investigates the metabolism of alachlor, another chloroacetamide herbicide, by human liver microsomes and identifies CYP 3A4 as responsible for its metabolism. Understanding the metabolic pathways of such compounds can provide insights into the detoxification processes and potential toxicological impacts of structurally related compounds (Coleman et al., 1999).

Structural Aspects of Salt and Inclusion Compounds

This research explores the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids and their properties when forming gels or crystalline solids. Such studies are crucial for understanding the chemical behavior and potential applications of quinazolinone derivatives in material science and pharmaceutical formulations (Karmakar et al., 2007).

Synthesis and Antimalarial Activity

This study involves the synthesis of quinoline derivatives and their evaluation as antimalarial agents. The research demonstrates the potential of quinoline-based compounds in developing new therapeutic agents against malaria, suggesting that quinazolinone derivatives could also be explored for similar applications (Werbel et al., 1986).

properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-16-6-8-17(9-7-16)25(31)22-14-29(23-11-10-18(27)12-21(23)26(22)32)15-24(30)28-19-4-3-5-20(13-19)33-2/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKGWFKNMUFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.